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Compound of Interest

(2-Bromophenyl)(4-
Compound Name:
ethoxyphenyl)methanol

Cat. No.: B7871855

Get Quote
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CAS 1282813-36-8 | SGLT2 Inhibitor Pharmacophore
Executive Summary & Chemical Identity

(2-Bromophenyl)(4-ethoxyphenyl)methanol is a diaryl-secondary alcohol utilized primarily as
a precursor for C-aryl glucoside synthesis. Its structural motif—a halogenated phenyl ring
bridged to an alkoxylated phenyl ring—is the foundational pharmacophore for several gliflozin-
class drugs (e.g., analogs of Dapagliflozin, Ipragliflozin).

The bromine substituent at the ortho position (relative to the methanol bridge) serves as a
"chemical handle" for subsequent lithiation and coupling to gluconolactone derivatives, while
the para-ethoxy group provides the necessary lipophilicity for SGLT2 active site binding.

Physicochemical Profile
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Property Specification

CAS Number 1282813-36-8

IUPAC Name (2-Bromophenyl)(4-ethoxyphenyl)methanol
Molecular Formula C15H15BrO2

Molecular Weight 307.18 g/mol

Appearance White to Off-white Crystalline Solid

Melting Point 68—72 °C (Typical)

Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Water

- Stable under ambient conditions; Light sensitive
Stability _ _
(store in amber vials)

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of CAS 1282813-36-8: the Grignard Addition
(preferred for laboratory scale/high purity) and the Friedel-Crafts Acylation/Reduction (preferred
for industrial scalability).

Route A: Grighard Addition (Laboratory Scale)

This method offers high convergence and avoids the use of harsh Lewis acids, making it ideal
for generating high-purity material for R&D.

Reaction Logic: Nucleophilic attack of the 4-ethoxyphenyl Grignard reagent onto the carbonyl
carbon of 2-bromobenzaldehyde. The ortho-bromo substituent on the aldehyde is sterically
significant but does not interfere with the addition under controlled temperatures.

Protocol:

o Reagent Prep: In a flame-dried 3-neck flask under Nitrogen (N2), dissolve 4-
ethoxyphenylmagnesium bromide (1.0 M in THF, 1.2 equiv) and cool to 0 °C.
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o Addition: Dropwise add a solution of 2-bromobenzaldehyde (1.0 equiv) in anhydrous THF
over 30 minutes. Maintain internal temperature <5 °C to prevent side reactions (e.g., Wurtz
coupling).

e Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2—4 hours.
Monitor via TLC (Hexane:EtOAc 4:1); disappearance of aldehyde (Rf ~0.6) indicates
completion.

e Quench: Cool to 0 °C and quench with saturated aqueous NH4Cl (exothermic).

o Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over
Naz2S0a4, and concentrate in vacuo.

 Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography
(Gradient: 0 - 20% EtOAc in Hexane).

Route B: Friedel-Crafts Acylation & Reduction (Industrial
Scale)

This route utilizes cheaper starting materials and avoids sensitive organometallics, though it
requires a two-step process.

Protocol:

¢ Acylation: React 2-bromobenzoyl chloride with phenetole (ethoxybenzene) in DCM using
AICIs (1.1 equiv) at 0-5 °C. The ethoxy group directs the acyl group para, yielding (2-
bromophenyl)(4-ethoxyphenyl)methanone.

e Reduction: Dissolve the intermediate ketone in Methanol/THF (1:1). Add NaBHa4 (0.6 equiv)
portion-wise at 0 °C. Stir for 1 hour.

e |solation: Quench with dilute HCI, extract with DCM, and concentrate.

Synthesis Workflow Diagram
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G-Ethoxyphenyl-MgBD
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Grignard Addition
G-Bromobenzaldehyde (TI—?F, 0°C -> RT) Route A (Lab)
(2-Bromophenyl)(4-ethoxyphenyl)
methanol
(2-Bromophenyl)(4-ethoxyphenyl) NaBH4 Reduction
methanone (MeOH, 0°C)

(CAS 1282813-36-8)
Click to download full resolution via product page

Route B (Scale-up

Figure 1: Convergent synthesis pathways for CAS 1282813-36-8. Route A is preferred for R&D;
Route B for bulk manufacturing.

Applications in Drug Development (SGLT2
Inhibitors)

This alcohol is a "pivot point” intermediate. It is rarely the final API but rather the precursor to
the diarylmethyl pharmacophore found in gliflozins.

Mechanistic Role

e Reduction: The hydroxyl group is reduced (using EtsSiH/BF3-OEt2 or NaBH4/AICI3) to form
the methylene bridge (-CHz-).

« Lithiation: The bromine atom is subjected to halogen-metal exchange (using n-BuLi) to
generate a lithiated species.

o Coupling: The lithiated species attacks a protected gluconolactone to form the C-aryl
glucoside bond, the defining feature of SGLT2 inhibitors like Dapagliflozin.

Downstream Reaction Pathway
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Starting Material:
(2-Bromophenyl)(4-ethoxyphenyl)methanol

Reduction
Et3SiH / TFA)

Intermediate:
1-Bromo-2-(4-ethoxybenzyl)benzene

Lithiation
(n-BuLi, -78°C)

Lithiated Species:
[2-(4-ethoxybenzyl)phenyl]lithium

Coupling with
Gluconolactone

SGLT2 Inhibitor Scaffold:
C-Aryl Glucoside

Click to download full resolution via product page

Figure 2: Critical role of CAS 1282813-36-8 in constructing the C-aryl glucoside backbone of
gliflozin drugs.

Analytical Characterization

To ensure "Trustworthiness" in your experimental data, the following signals must be verified.

'H NMR Spectroscopy (400 MHz, CDCIs)

0 7.55 (d, 1H): Aromatic proton ortho to Bromine (Deshielded).

0 7.10-7.30 (m, 3H): Remaining protons on the brominated ring.

0 7.25 (d, 2H): Aromatic protons of ethoxy ring (meta to ethoxy).

0 6.85 (d, 2H): Aromatic protons of ethoxy ring (ortho to ethoxy).
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0 6.05 (s, 1H): Methine proton (-CH-OH). Diagnostic signal. (Shifts to ~4.0 ppm singlet if
reduced to -CHz-).

0 4.02 (g, 2H): Methylene of ethoxy group (-OCHz2-).

0 1.40 (t, 3H): Methyl of ethoxy group (-CHs).

0 2.30 (br s, 1H): Hydroxyl proton (exchangeable with D20).

HPLC Purity Parameters
e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
e Mobile Phase: A: 0.1% HsPOa4 in Water; B: Acetonitrile.

e Gradient: 40% B to 90% B over 15 min.

e Detection: UV @ 225 nm (Bromobenzene absorption) and 275 nm (Phenol ether
absorption).

Safety & Handling (HSE)

e Bromine Moiety: While the bromine is bound, the compound can liberate HBr under extreme
thermal stress.

o Grignard Risks: If synthesizing via Route A, ensure strictly anhydrous conditions. 4-
Ethoxyphenylmagnesium bromide is water-reactive.

o Storage: Store at 2—-8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the
benzylic alcohol to the ketone.
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« Title: "Process for preparing SGLTZ2 inhibitors and intermediates thereof" (Patent
US9834533B2).

e General Williamson Ether/Grignard Protocols: Title: "Optimization of reaction conditions for
2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis" (Analogous chemistry). Source: BenchChem
Technical Notes.

 To cite this document: BenchChem. [Technical Guide: (2-Bromophenyl)(4-
ethoxyphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7871855/docs#technical-guide-2-bromophenyl-4-
ethoxyphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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